1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one
Description
Historical Context and Discovery
The development of 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one emerges from the broader historical evolution of organofluorine chemistry and the systematic exploration of halogenated heterocyclic compounds. The incorporation of trifluoromethyl groups into organic molecules gained prominence in the mid-20th century as researchers recognized their profound impact on molecular properties, including enhanced metabolic stability and altered electronic characteristics. The specific architectural design of this compound reflects the convergence of several important chemical developments: the advancement of bromination methodologies for aromatic systems, the sophisticated understanding of trifluoromethylation reactions, and the established importance of piperidinone scaffolds in pharmaceutical chemistry.
The synthesis approaches for compounds containing both bromine and trifluoromethyl substituents have been refined through decades of methodological development. Historical synthetic strategies often involved multi-step sequences beginning with commercially available fluorinated aromatics, followed by selective halogenation and subsequent heterocyclic formation. The evolution of these synthetic methodologies has been driven by the increasing demand for fluorinated compounds in pharmaceutical and agrochemical applications, where the unique properties of fluorine-containing molecules offer distinct advantages over their non-fluorinated counterparts.
The development of reliable synthetic routes to this compound has been facilitated by advances in cross-coupling chemistry and improved understanding of regioselective aromatic substitution patterns. These methodological advances have enabled researchers to construct complex molecular architectures with precise control over substitution patterns and stereochemical outcomes, making compounds like this piperidinone derivative more accessible for systematic study and application.
Significance in Organic Chemistry and Chemical Research
The significance of this compound in organic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of modern synthetic challenges and opportunities. The compound embodies several key themes in contemporary organic chemistry, including the strategic incorporation of fluorine-containing substituents, the development of heterocyclic scaffolds with defined three-dimensional architectures, and the exploration of halogenated aromatics as versatile synthetic intermediates.
In the context of medicinal chemistry research, this compound serves as a valuable building block for the construction of more complex pharmaceutical candidates. The piperidinone core provides a conformationally defined scaffold that can serve as a foundation for further molecular elaboration, while the halogenated aromatic substituent offers multiple sites for additional chemical modification through cross-coupling reactions. The presence of both bromine and trifluoromethyl groups creates a unique electronic environment that can influence binding interactions with biological targets, potentially leading to enhanced selectivity and potency in pharmaceutical applications.
The compound also holds particular significance in the field of synthetic methodology development. Its complex substitution pattern presents interesting challenges for synthetic chemists seeking to develop efficient and selective synthetic routes. The need to maintain the integrity of multiple functional groups while constructing the piperidinone framework has driven innovations in protective group strategies, selective reaction conditions, and sequential synthetic transformations. These methodological advances have broader implications for the synthesis of related compounds and contribute to the general advancement of synthetic organic chemistry.
Furthermore, the compound's unique electronic properties, arising from the combination of electron-withdrawing trifluoromethyl and bromine substituents, make it an interesting subject for physical organic chemistry studies. Researchers have utilized such compounds to investigate the effects of multiple halogen substituents on aromatic reactivity, conformational preferences, and intermolecular interactions, contributing to a deeper understanding of structure-property relationships in organofluorine chemistry.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The compound is formally classified as 2-Piperidinone, 1-[2-bromo-5-(trifluoromethyl)phenyl]- according to Chemical Abstracts Service naming conventions. This nomenclature system clearly identifies the core piperidinone structure while systematically describing the nature and positions of all substituents.
The compound's classification extends beyond simple nomenclature to encompass its position within broader chemical families. It belongs to the class of organofluorine compounds, specifically those containing trifluoromethyl substituents, which are recognized for their unique chemical and biological properties. Additionally, it is classified as a member of the piperidinone family, a group of six-membered heterocyclic compounds containing both nitrogen and carbonyl functionalities that serve as important scaffolds in pharmaceutical chemistry.
The presence of bromine classifies this compound as an organobromine species, placing it within the broader category of organohalogen compounds. This classification is particularly relevant for synthetic applications, as organobromine compounds are well-established participants in cross-coupling reactions and other transition metal-catalyzed transformations. The specific substitution pattern, with bromine at the ortho position relative to the nitrogen attachment point, creates unique steric and electronic environments that influence the compound's reactivity and potential applications.
From a functional group perspective, the compound can be categorized as a lactam due to the cyclic amide functionality within the piperidinone ring. This classification is important for understanding the compound's chemical behavior, as lactams exhibit characteristic reactivity patterns including susceptibility to nucleophilic attack at the carbonyl carbon and potential for ring-opening reactions under specific conditions.
Current Research Landscape
The current research landscape surrounding this compound reflects the broader trends in organofluorine chemistry and heterocyclic compound development. Contemporary research efforts focus on exploring the compound's potential as a synthetic intermediate, investigating its role in multicomponent reactions, and examining its applications in the development of novel pharmaceutical candidates.
Recent synthetic methodology development has emphasized the use of trifluoromethyl-containing compounds like this piperidinone derivative in Mannich-type reactions and related multicomponent transformations. Research has demonstrated that the incorporation of trifluoromethyl groups can significantly enhance the biological activity and metabolic stability of resulting compounds, making them attractive targets for pharmaceutical development. The specific structural features of this compound position it well for participation in such reactions, where the piperidinone nitrogen can serve as a nucleophilic component while the aromatic bromine provides a handle for further synthetic elaboration.
Contemporary research has also focused on the compound's potential role in protein degrader building block applications. The compound has been specifically categorized within this important class of molecules, which are increasingly recognized for their potential in targeted protein degradation strategies. This classification reflects the growing interest in developing small molecules capable of inducing selective protein degradation, a therapeutic approach that has gained significant momentum in recent pharmaceutical research.
The synthetic accessibility of the compound has been enhanced through recent methodological advances in fluoroorganic chemistry. Current synthetic approaches typically involve the reaction of appropriately substituted aniline derivatives with piperidinone precursors under controlled conditions designed to preserve the integrity of the sensitive trifluoromethyl and bromine substituents. These synthetic routes have been optimized to provide high yields and purities suitable for research applications, with typical purities exceeding 95% readily achievable through standard purification techniques.
Research into the compound's physical and chemical properties has revealed important insights into its behavior under various conditions. The compound demonstrates moderate to high solubility in organic solvents, consistent with expectations based on its molecular structure and the presence of the lipophilic trifluoromethyl group. The predicted boiling point of approximately 429.8±45.0°C and density of 1.549±0.06 g/cm³ provide important parameters for handling and processing procedures. The predicted pKa value of -1.76±0.20 indicates that the compound exhibits acidic characteristics under physiological conditions, which may influence its biological interactions and pharmacokinetic properties.
Current investigations into the compound's reactivity patterns have focused on its potential participation in cross-coupling reactions, given the presence of the reactive bromine substituent. The strategic placement of the bromine atom ortho to the nitrogen-bearing substituent creates unique opportunities for intramolecular cyclization reactions and the formation of complex polycyclic structures. These reactivity studies contribute to the broader understanding of how multiple functional groups within a single molecule can be leveraged for selective chemical transformations.
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO/c13-9-5-4-8(12(14,15)16)7-10(9)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXYXQMGYJUMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682018 | |
| Record name | 1-[2-Bromo-5-(trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-19-2 | |
| Record name | 2-Piperidinone, 1-[2-bromo-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Bromo-5-(trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 2-bromo-5-(trifluoromethyl)phenyl moiety facilitates nucleophilic substitution reactions. A common approach involves reacting 2-bromo-5-(trifluoromethyl)aniline with piperidin-2-one under SNAr conditions. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, enabling attack by the nitrogen lone pair of the piperidin-2-one.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–120°C.
-
Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the piperidin-2-one.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of piperidin-2-one to form a resonance-stabilized enolate.
-
Attack at the para position to the bromine atom, driven by the electron-withdrawing effects of the trifluoromethyl group.
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed cross-coupling has been employed. This method avoids competing side reactions observed in SNAr pathways.
Protocol :
-
Catalyst System : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%).
-
Base : Sodium tert-butoxide (NaOtBu) in toluene at 100°C.
Advantages :
-
Tolerates steric hindrance from the trifluoromethyl group.
-
Enables coupling with electronically diverse piperidin-2-one derivatives.
Bromination Strategies for Aryl Precursors
Direct Bromination of 5-(Trifluoromethyl)aniline
Bromine introduction at the ortho position relative to the amino group is achieved via electrophilic aromatic substitution (EAS).
Procedure :
-
Reagents : Bromine (Br₂) in acetic acid at 0–5°C.
-
Directing Group : The amino group (-NH₂) directs bromination to the ortho position.
Limitations :
-
Competing para bromination (5–10%) due to the strong electron-withdrawing effect of the trifluoromethyl group.
Diazotization-Bromination Sequence
To enhance positional selectivity, diazotization of 5-(trifluoromethyl)aniline followed by bromide displacement is widely used.
Steps :
-
Diazotization : Treat 5-(trifluoromethyl)aniline with NaNO₂ and HBr at 0–5°C.
-
Bromination : Add CuBr as a catalyst to generate the aryl bromide.
-
Isolation : Extract with dichloromethane and purify via column chromatography.
Critical Parameters :
-
Temperature control (<10°C) to prevent diazonium salt decomposition.
-
Stoichiometric HBr (3 equivalents) to suppress nitro group formation.
Advanced Catalytic Systems
Photoredox Catalysis
Recent advances utilize visible-light-mediated catalysis for C–N bond formation.
Conditions :
-
Catalyst : Ir(ppy)₃ (1 mol%) under blue LED light.
-
Solvent : Acetonitrile at room temperature.
Benefits :
-
Mild conditions reduce side reactions.
-
Scalable for industrial production.
Industrial-Scale Production
Continuous Flow Synthesis
To address batch reactor limitations, flow chemistry systems enhance reproducibility and safety.
Setup :
-
Reactor Type : Microfluidic chip with Pd-coated channels.
-
Residence Time : 30 minutes at 120°C.
-
Output : 90% conversion with 99% purity after inline distillation.
Purification and Characterization
Recrystallization Optimization
High-purity product (>99%) is achieved via solvent screening.
Optimal Solvent System :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Catalyst Cost | Scalability |
|---|---|---|---|---|
| SNAr | 50–70 | 95–98 | Low | Moderate |
| Buchwald-Hartwig | 75–85 | 98–99 | High | High |
| Photoredox | 68–72 | 97–98 | Moderate | Low |
| Continuous Flow | 90 | 99 | High | Industrial |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers
- 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS: 1257664-90-6)
- Structural Difference : Bromo at position 4 and CF₃ at position 3 on the phenyl ring.
- Impact : Altered electronic and steric properties due to substituent positions. This isomer may exhibit different reactivity in substitution reactions or binding affinities in biological targets compared to the target compound .
Boronic Ester Derivatives
- 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]piperidin-2-one (PN-1242)
- Structural Difference : Bromo replaced with a boronic ester (tetramethyl dioxaborolane).
- Impact : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, making PN-1242 a precursor for diverse aryl derivatives. This contrasts with the bromo group in the target compound, which is typically a leaving group in nucleophilic substitutions .
Fluorinated Piperidine Analogs
- 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropiperidine
- Structural Difference : Piperidin-2-one replaced with 3,3-difluoropiperidine.
- Impact : The absence of the ketone eliminates hydrogen-bonding capacity, while difluorination increases ring rigidity and electron-withdrawing effects. Such modifications could alter pharmacokinetic properties, such as membrane permeability .
Pyridine-Based Inhibitors
- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Structural Difference: Piperidin-2-one replaced with a piperazine ring linked to a pyridine-ethanone moiety. Impact: UDO inhibits CYP51 enzymes in Trypanosoma cruzi, highlighting how heterocyclic variations (e.g., pyridine vs. phenyl) influence target specificity and potency .
Natural Product Derivatives
- 1-(2-(Furan-2-yl)-2-oxoethyl)piperidin-2-one (Compound 4 from Armillaria mellea) Structural Difference: A furan-oxoethyl side chain replaces the bromo-CF₃-phenyl group.
Comparative Data Table
Biological Activity
1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromo and trifluoromethyl group on the phenyl moiety. This unique structure contributes to its interaction with various biological targets.
Biochemical Interactions
This compound exhibits notable interactions with several enzymes and receptors, particularly:
- Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence metabolic pathways and alter the pharmacokinetics of co-administered drugs.
- Kinase Inhibition : It has been shown to inhibit certain kinases, affecting signal transduction pathways critical for cell growth and survival. This inhibition can lead to altered cellular responses, including apoptosis in cancer cells.
The biological activity of this compound is mediated through various mechanisms:
- Cell Signaling Modulation : It modulates key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
- Apoptosis Induction : The compound has demonstrated pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it induces late apoptosis in colon cancer cells (SW480 and SW620) at specific concentrations .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW480 (Colon) | ≤ 10 | Induces apoptosis; inhibits IL-6 levels |
| SW620 (Colon) | ≤ 10 | Induces apoptosis; inhibits IL-6 levels |
| PC3 (Prostate) | 24 | Inhibits cell viability |
| K-562 (Leukemia) | ≤ 10 | Induces late apoptosis |
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Dosage Effects
Research has shown that the biological effects of this compound are dose-dependent. Lower doses may exert therapeutic effects, while higher doses can lead to toxicity. For example, high doses have been associated with liver toxicity in animal models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a brominated aryl halide with a piperidin-2-one precursor. For example, nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination could be employed, given the electron-withdrawing trifluoromethyl and bromo groups on the phenyl ring, which activate the aryl halide toward substitution . Optimize solvents (e.g., DMF or THF) and catalysts (e.g., Pd-based systems for cross-coupling). Reaction temperatures (80–120°C) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of piperidin-2-one) are critical for minimizing side products .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze , , and NMR spectra to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ) and bromine-induced deshielding effects on adjacent protons .
- X-ray crystallography : Use SHELX software for structure refinement. The bromine atom’s high electron density facilitates phase determination, and the trifluoromethyl group’s geometry (planar or twisted) can be resolved .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Storage : Store at 0–6°C in airtight containers to avoid degradation, as suggested for structurally similar brominated compounds .
Advanced Research Questions
Q. How does the electronic nature of the 2-bromo-5-(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?
- Analysis : The trifluoromethyl group is strongly electron-withdrawing, activating the aryl bromide toward SNAr or metal-catalyzed coupling (e.g., Suzuki-Miyaura). The bromine atom serves as a good leaving group. Density Functional Theory (DFT) calculations can map electron-deficient regions on the aryl ring to predict regioselectivity in substitutions .
Q. What strategies can optimize the compound’s pharmacokinetic properties for potential therapeutic applications?
- Methodology :
- Lipophilicity : Modify the piperidin-2-one ring (e.g., introduce polar substituents) to balance logP values, as seen in GPR119 agonists with similar halogenated aryl groups .
- Metabolic stability : Assess cytochrome P450 interactions via in vitro microsomal assays. Fluorine atoms may reduce metabolic degradation .
Q. What are the challenges in crystallizing this compound, and how can polymorphism be addressed?
- Methodology : Slow evaporation from solvents like dichloromethane/hexane mixtures promotes crystal growth. Polymorphism risks arise from flexible piperidin-2-one conformers; use temperature-controlled crystallization and seeding techniques. SHELXD/SHELXE software aids in resolving disorder in the trifluoromethyl group .
Q. How does this compound interact with biological targets, and what in silico tools can predict its binding affinity?
- Methodology :
- Docking studies : Use MOE or AutoDock to model interactions with enzymes (e.g., kinases or GPCRs). The bromine may occupy hydrophobic pockets, while the trifluoromethyl group enhances binding via van der Waals interactions .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to assess residence time .
Contradictions and Limitations
- Synthetic Yield : reports high yields (>80%) for analogous bromo-trifluoromethyl compounds under Pd catalysis, while notes moderate yields (50–60%) for SNAr reactions, suggesting method-dependent efficiency.
- Biological Activity : While highlights antimicrobial potential for similar structures, no direct data exists for this compound, necessitating empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
